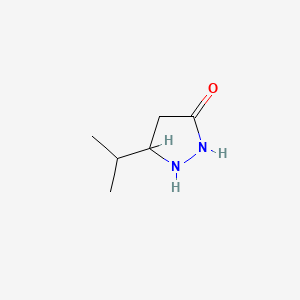
5-Isopropylpyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropylpyrazolidin-3-one is a heterocyclic organic compound with the molecular formula C6H12N2O. It belongs to the class of pyrazolidinones, which are known for their diverse applications in medicinal and industrial chemistry. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, with an isopropyl group attached to the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylpyrazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated esters with hydrazine hydrate, which leads to the formation of the pyrazolidinone ring . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Isopropylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolidinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolidinones, while reduction can produce dihydropyrazolidinones .
Aplicaciones Científicas De Investigación
5-Isopropylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of 5-Isopropylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase or lipoxygenase enzymes, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
3-Pyrazolidinone: A structurally similar compound with a different substituent pattern.
5-Substituted Pyrazolidinones: Compounds with various substituents at the 5-position, such as 5-methyl-3-pyrazolidinone or 5-phenyl-3-pyrazolidinone.
Uniqueness: 5-Isopropylpyrazolidin-3-one is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Número CAS |
174470-57-6 |
|---|---|
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.175 |
Nombre IUPAC |
5-propan-2-ylpyrazolidin-3-one |
InChI |
InChI=1S/C6H12N2O/c1-4(2)5-3-6(9)8-7-5/h4-5,7H,3H2,1-2H3,(H,8,9) |
Clave InChI |
ZBKUUAFRZWBLBL-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=O)NN1 |
Sinónimos |
3-Pyrazolidinone,5-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Methano-1H-pyrrolizine-1-carbonitrile,hexahydro-,[1S-(1alpha,2beta,6beta,7abeta)]-](/img/no-structure.png)
![[(3S,7R,8R,9R,10S,13S,14S)-7-acetyloxy-9-hydroxy-10,13-dimethyl-17-oxo-2,3,4,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B573210.png)

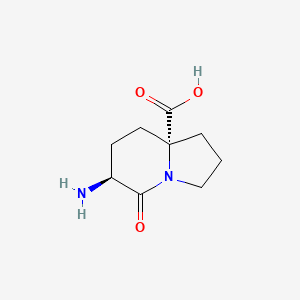
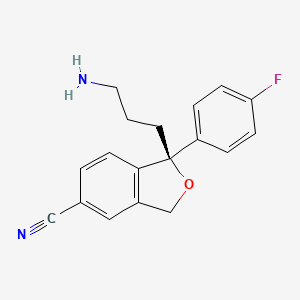

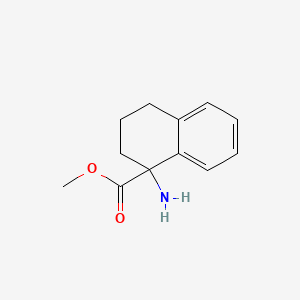
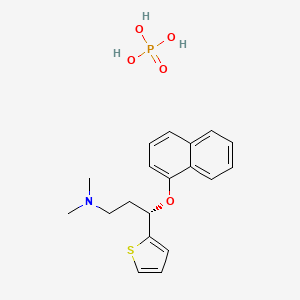


![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B573231.png)
